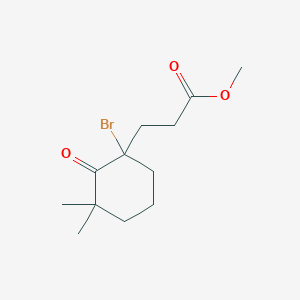
Methyl 3-(1-bromo-3,3-dimethyl-2-oxocyclohexyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(1-bromo-3,3-dimethyl-2-oxocyclohexyl)propanoate is an organic compound that belongs to the class of esters It features a cyclohexane ring substituted with a bromo group and a methyl group, along with a propanoate ester functional group
Preparation Methods
The synthesis of Methyl 3-(1-bromo-3,3-dimethyl-2-oxocyclohexyl)propanoate typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The bromo and methyl groups are introduced onto the cyclohexane ring through halogenation and alkylation reactions, respectively.
Esterification: The final step involves the esterification of the cyclohexane derivative with propanoic acid or its derivatives under acidic conditions to form the desired ester.
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, to improve yield and efficiency.
Chemical Reactions Analysis
Methyl 3-(1-bromo-3,3-dimethyl-2-oxocyclohexyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction Reactions: The carbonyl group in the ester can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include:
Nucleophiles: Hydroxide ions, amines, etc.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Scientific Research Applications
Methyl 3-(1-bromo-3,3-dimethyl-2-oxocyclohexyl)propanoate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(1-bromo-3,3-dimethyl-2-oxocyclohexyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The bromo group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can modulate biological pathways and affect cellular functions.
Comparison with Similar Compounds
Methyl 3-(1-bromo-3,3-dimethyl-2-oxocyclohexyl)propanoate can be compared with similar compounds such as:
Methyl 3-(2-oxocyclohexyl)propanoate: Lacks the bromo group, resulting in different reactivity and applications.
1-Bromo-3,3-dimethylbutane: Similar bromo and methyl substitution but lacks the ester functional group.
Methyl 3-bromopropionate: Contains a bromo group and ester but lacks the cyclohexane ring.
The uniqueness of this compound lies in its combination of a cyclohexane ring with specific substituents, making it a versatile compound for various applications.
Properties
CAS No. |
61188-04-3 |
|---|---|
Molecular Formula |
C12H19BrO3 |
Molecular Weight |
291.18 g/mol |
IUPAC Name |
methyl 3-(1-bromo-3,3-dimethyl-2-oxocyclohexyl)propanoate |
InChI |
InChI=1S/C12H19BrO3/c1-11(2)6-4-7-12(13,10(11)15)8-5-9(14)16-3/h4-8H2,1-3H3 |
InChI Key |
YWVDWLOEIGQYIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1=O)(CCC(=O)OC)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















